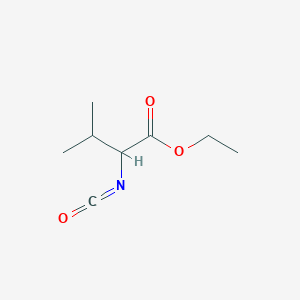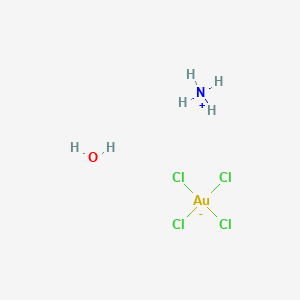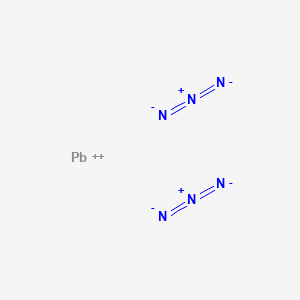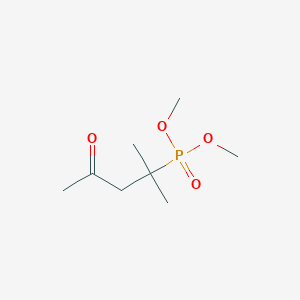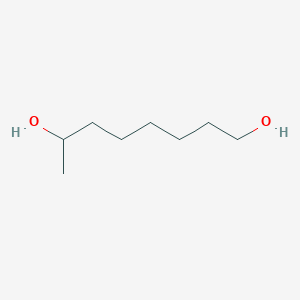
2-((4-Methoxyphenyl)amino)benzoic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2-((4-Methoxyphenyl)amino)benzoic acid and related compounds involves multiple steps, including nitrification, diazotization, methylation, and oxidation processes. One method involves using toluidine as the starting material, leading to the formation of 2-amino-4-methoxy benzoic acid with a yield of 61% (Jiang Jian-hui, 2010). Another approach utilized 4-hydroxy-3-(2,4,6-trimethyl-phenyl)-1-oxa-spiro[4.4]non-3-en-2-one as a precursor, leading to a specific 2-methoxy-benzoic acid derivative through a condensation reaction (Zhao et al., 2010).
Molecular Structure Analysis
The molecular and crystal structure of compounds related to 2-((4-Methoxyphenyl)amino)benzoic acid has been elucidated using X-ray crystallography, spectroscopic methods, and quantum chemical calculations. For example, a structurally similar compound, (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid, was characterized, highlighting the significance of intramolecular and intermolecular interactions in stabilizing the crystal structure (P. Venkatesan et al., 2016).
Chemical Reactions and Properties
The chemical behavior of 2-((4-Methoxyphenyl)amino)benzoic acid derivatives involves acid-base dissociation and azo-hydrazone tautomerism, influenced by solvent composition and pH. Spectroscopic techniques, including UV-VIS, NMR, and IR, have been employed to study these reactions and the properties of azo-benzoic acids (T. Baul et al., 2009).
Physical Properties Analysis
The physical properties, such as melting points and solubility, of 2-((4-Methoxyphenyl)amino)benzoic acid derivatives, are crucial for their application in various fields. The synthesis of related compounds has yielded substances with specific melting points, indicating their purity and stability (Jiang Jian-hui, 2010).
Chemical Properties Analysis
The chemical properties of 2-((4-Methoxyphenyl)amino)benzoic acid derivatives are characterized by their reactivity towards various chemical agents and conditions. Studies have detailed the synthesis routes and mechanisms, shedding light on the reactivity patterns of these compounds (Zhao et al., 2010).
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques : A novel synthesis method of 2-amino-4-methoxy benzoic acid, which is closely related to 2-((4-Methoxyphenyl)amino)benzoic acid, was developed using toluidine as the starting material. This method offers advantages such as a short synthetic route, readily available raw materials, and low cost (Jiang Jian-hui, 2010).
Use in Polyaniline Doping : Benzoic acid and its derivatives, like 2-methoxybenzoic acid, are used as dopants for polyaniline. This doping process influences the properties of polyaniline, such as conductivity and thermal stability (C. A. Amarnath & S. Palaniappan, 2005).
Antibacterial Applications : Some derivatives of 2-((4-Methoxyphenyl)amino)benzoic acid have been synthesized and evaluated for their antibacterial activity. These compounds showed activity against various bacterial strains, indicating their potential use in antibacterial treatments (A. Kocabalkanli, Ö. Ateş & G. Ötük, 2001).
Toxicity Assessment : Research has been conducted to assess the toxicity of benzoic acid derivatives, including 4-methoxybenzoic acid, when ingested. This study provides insights into the toxic effects and safety profiles of these compounds (L. G. Gorokhova et al., 2020).
Applications in Liquid Crystal Technology : Non-symmetric liquid crystal trimers, including compounds derived from 4-[(4-methoxyphenyl)amino]benzoic acid, have been synthesized and characterized. These trimers exhibit unique properties like odd–even effects in their phase transitions, indicating their potential use in advanced liquid crystal display technologies (P. Henderson & C. Imrie, 2005).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(4-methoxyanilino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-18-11-8-6-10(7-9-11)15-13-5-3-2-4-12(13)14(16)17/h2-9,15H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOTGWRVCPVLSPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40159203 | |
| Record name | Anthranilic acid, N-(4-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40159203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-Methoxyphenyl)amino)benzoic acid | |
CAS RN |
13501-67-2 | |
| Record name | N-(4-Methoxyphenyl)anthranilic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13501-67-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Anthranilic acid, N-(4-methoxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013501672 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anthranilic acid, N-(4-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40159203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(4-methoxyphenyl)amino]benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(4-Phosphonophenyl)phenyl]phosphonic acid](/img/structure/B83617.png)

